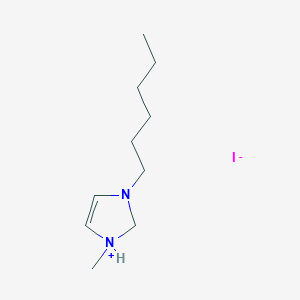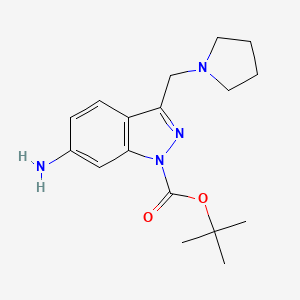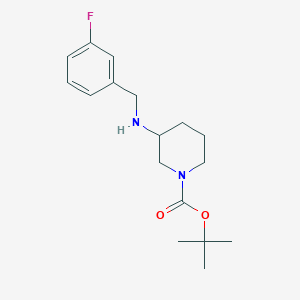![molecular formula C39H26Br2N2O2 B12445357 2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromophenol)](/img/structure/B12445357.png)
2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromophenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-[(E)-{[4-(9-{4-[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol is a complex organic compound with a molecular formula of C28H20Br2N2O2 and a molecular weight of 576.292 g/mol . This compound is characterized by the presence of bromine atoms, hydroxyl groups, and imine linkages, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{[4-(9-{4-[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Condensation: The formation of imine linkages is carried out by reacting the brominated aromatic compounds with appropriate amines under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-bromo-2-[(E)-{[4-(9-{4-[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The imine linkages can be reduced to amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: NaOCH3, KCN
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
4-bromo-2-[(E)-{[4-(9-{4-[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 4-bromo-2-[(E)-{[4-(9-{4-[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to inhibit certain enzymes and disrupt cellular processes .
類似化合物との比較
Similar Compounds
- 4-bromo-2-[(E)-{[4-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl]phenol
- 4-bromo-2-[(E)-{[4-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl]imino}methyl]phenol
- 2,4-dibromo-6-[(E)-{(2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino}methyl]phenol
Uniqueness
4-bromo-2-[(E)-{[4-(9-{4-[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol is unique due to its complex structure, which includes multiple bromine atoms, hydroxyl groups, and imine linkages. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C39H26Br2N2O2 |
|---|---|
分子量 |
714.4 g/mol |
IUPAC名 |
4-bromo-2-[[4-[9-[4-[(5-bromo-2-hydroxyphenyl)methylideneamino]phenyl]fluoren-9-yl]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C39H26Br2N2O2/c40-29-13-19-37(44)25(21-29)23-42-31-15-9-27(10-16-31)39(35-7-3-1-5-33(35)34-6-2-4-8-36(34)39)28-11-17-32(18-12-28)43-24-26-22-30(41)14-20-38(26)45/h1-24,44-45H |
InChIキー |
GMHBZDUPIHUGTI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N=CC5=C(C=CC(=C5)Br)O)C6=CC=C(C=C6)N=CC7=C(C=CC(=C7)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Methylthiophen-2-YL)methyl]hydrazine](/img/structure/B12445284.png)

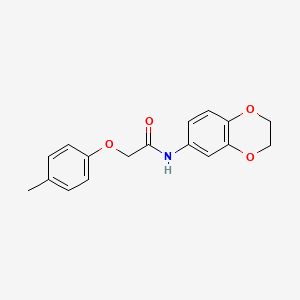
![2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12445310.png)
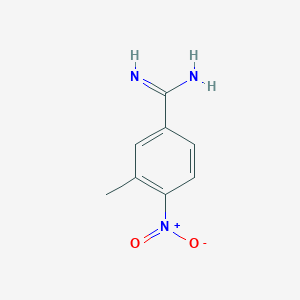
![5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445322.png)
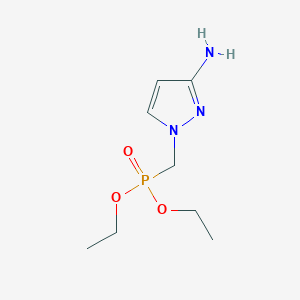
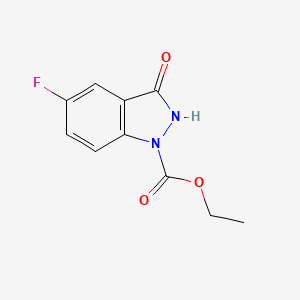
![N-[4-(benzyloxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B12445335.png)
![N-(4-methylphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12445340.png)

